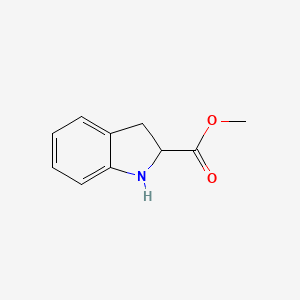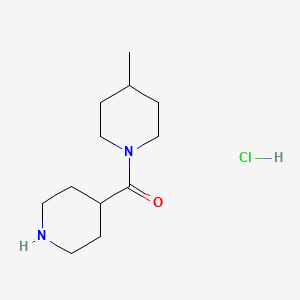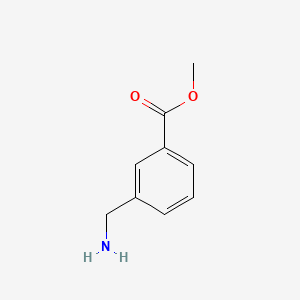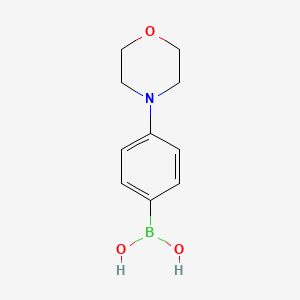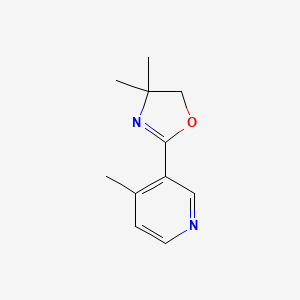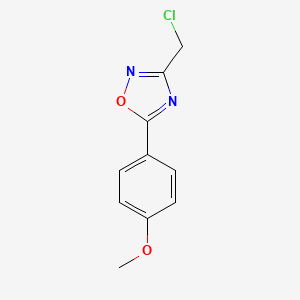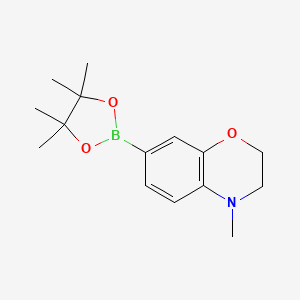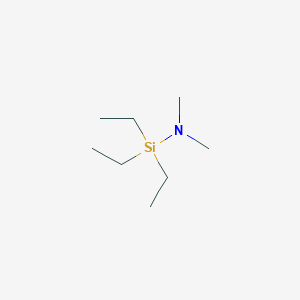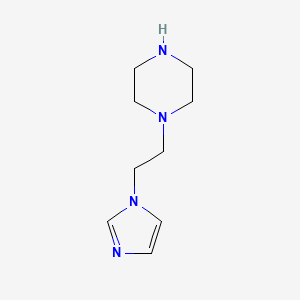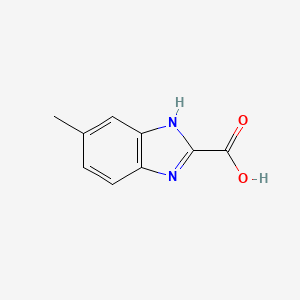
6-甲基-1H-苯并咪唑-2-羧酸
描述
6-Methyl-1H-benzimidazole-2-carboxylic acid is a heterocyclic aromatic compound that features a benzimidazole core with a carboxylic acid group at the 2-position and a methyl group at the 6-position. Benzimidazole derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry due to their structural similarity to purines, which are essential components of nucleic acids .
科学研究应用
6-Methyl-1H-benzimidazole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with nucleic acids.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of corrosion inhibitors and as a precursor for the synthesis of dyes and pigments
作用机制
Target of Action
Benzimidazole derivatives are known to interact with various enzymes and proteins, modulating their activity .
Mode of Action
Benzimidazole derivatives are known to exert their effects through various mechanisms, such as dna binding, disturbing tubulin polymerization or depolymerization, enzyme inhibition, and acting as signal transduction inhibitors .
Biochemical Pathways
Benzimidazole derivatives are known to interact with various biochemical pathways, depending on their specific structural modifications .
Pharmacokinetics
Benzimidazole derivatives are generally known for their excellent properties, like increased stability, bioavailability, and significant biological activity .
Result of Action
Benzimidazole derivatives are known to exhibit a broad range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory activities .
Action Environment
The stability and efficacy of benzimidazole derivatives can be influenced by various factors, including ph, temperature, and the presence of other substances .
生化分析
Biochemical Properties
6-methyl-1H-benzimidazole-2-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell . Additionally, 6-methyl-1H-benzimidazole-2-carboxylic acid can bind to DNA and RNA, potentially interfering with nucleic acid synthesis and function .
Cellular Effects
The effects of 6-methyl-1H-benzimidazole-2-carboxylic acid on cellular processes are profound. It has been observed to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways . This compound also affects gene expression by modulating transcription factors and other regulatory proteins. Furthermore, 6-methyl-1H-benzimidazole-2-carboxylic acid can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, 6-methyl-1H-benzimidazole-2-carboxylic acid exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their catalytic activity. For example, it has been shown to inhibit the activity of topoisomerases, enzymes involved in DNA replication and repair . Additionally, 6-methyl-1H-benzimidazole-2-carboxylic acid can interact with transcription factors, altering their ability to regulate gene expression . These interactions can lead to changes in cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-methyl-1H-benzimidazole-2-carboxylic acid can vary over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH levels . Long-term studies have shown that prolonged exposure to 6-methyl-1H-benzimidazole-2-carboxylic acid can lead to sustained changes in cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of 6-methyl-1H-benzimidazole-2-carboxylic acid in animal models are dose-dependent. At low doses, the compound can exhibit therapeutic effects, such as reducing tumor growth in cancer models . At higher doses, it can cause toxic effects, including liver and kidney damage . These findings highlight the importance of careful dosage optimization in potential therapeutic applications.
Metabolic Pathways
6-methyl-1H-benzimidazole-2-carboxylic acid is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and the levels of key metabolites within the cell . The compound’s metabolism can also influence its overall bioavailability and efficacy.
Transport and Distribution
Within cells and tissues, 6-methyl-1H-benzimidazole-2-carboxylic acid is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters and can bind to plasma proteins, affecting its distribution and localization . The compound’s ability to cross cellular membranes and accumulate in specific tissues can influence its therapeutic potential and toxicity profile.
Subcellular Localization
The subcellular localization of 6-methyl-1H-benzimidazole-2-carboxylic acid is critical for its activity and function. It can localize to the nucleus, where it interacts with DNA and transcription factors . Additionally, it can be found in the cytoplasm, where it interacts with various enzymes and signaling molecules . Post-translational modifications and targeting signals can influence the compound’s localization to specific cellular compartments or organelles.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-methyl-1H-benzimidazole-2-carboxylic acid typically involves the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions. One common method is the reaction of o-phenylenediamine with 6-methyl-2-formylbenzoic acid in the presence of a dehydrating agent such as polyphosphoric acid . The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring.
Industrial Production Methods: Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency .
化学反应分析
Types of Reactions: 6-Methyl-1H-benzimidazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction of the carboxylic acid group can yield alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzimidazole ring, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, alkylating agents, and acylating agents under acidic or basic conditions.
Major Products:
- Oxidation products include carboxylate salts and esters.
- Reduction products include alcohols and aldehydes.
- Substitution products vary depending on the substituent introduced .
相似化合物的比较
Benzimidazole: The parent compound with a similar core structure but without the methyl and carboxylic acid groups.
2-Methylbenzimidazole: Lacks the carboxylic acid group but has a methyl group at the 2-position.
5,6-Dimethylbenzimidazole: Contains two methyl groups at the 5 and 6 positions but lacks the carboxylic acid group.
Uniqueness: 6-Methyl-1H-benzimidazole-2-carboxylic acid is unique due to the presence of both a methyl group and a carboxylic acid group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with biological targets and enhances its potential as a pharmacophore .
属性
IUPAC Name |
6-methyl-1H-benzimidazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-2-3-6-7(4-5)11-8(10-6)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDFRCAJGXZHBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363979 | |
| Record name | 6-methyl-1H-benzimidazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99459-47-9 | |
| Record name | 6-methyl-1H-benzimidazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




